4-丁酰基苯甲酸甲酯

描述

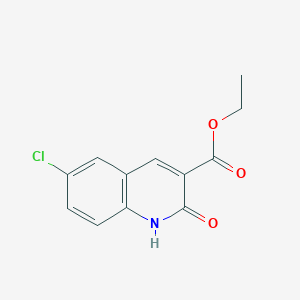

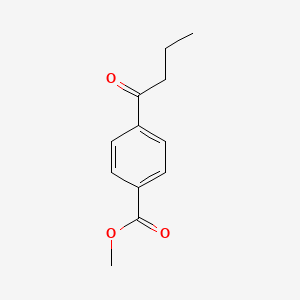

Methyl 4-butyrylbenzoate is a chemical compound with the molecular formula C12H14O3 and a molecular weight of 206.24 . It is used in various applications within the field of chemistry .

Synthesis Analysis

The synthesis of Methyl 4-butyrylbenzoate can be achieved from 2-BROMOPROPENE and Methyl 4-formylbenzoate . Another method involves the use of reagents such as hydrogen chloride, triethylamine, palladium diacetate, and 1,3-bis-(diphenylphosphino)propane in dimethyl sulfoxide at 80℃ for 8 hours .Molecular Structure Analysis

The InChI code for Methyl 4-butyrylbenzoate is 1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 . This indicates the specific arrangement of atoms in the molecule.Physical and Chemical Properties Analysis

Methyl 4-butyrylbenzoate has a molecular weight of 206.24 . It is a white to yellow solid at room temperature . More detailed physical and chemical properties may require specific experimental measurements.科学研究应用

1. 医药中间体

4-丁酰氨基-3-甲基-5-氨基苯甲酸甲酯是 4-丁酰基苯甲酸甲酯的衍生物,是一种重要的医药中间体。它提供了一种合成工艺,由于其成本低、收率高而具有优势,使其在医药生产中具有价值 (Feng,2005)。

2. 化妆品和食品防腐剂

对羟基苯甲酸酯,如 4-羟基苯甲酸甲酯,通常用于化妆品和个人护理用品以及食品防腐剂。它们的应用源于它们的抗菌特性。这些化合物中广泛的分子间氢键作用有助于它们的有效性 (Sharfalddin 等人,2020)。

3. 分析技术发展

用于对羟基苯甲酸酯(包括 4-羟基苯甲酸甲酯)的分析方法的开发在制药和食品工业的质量控制测试中至关重要。这些方法能够进行选择性和定量分析,这对于确保产品安全性和合规性至关重要 (Mahuzier 等人,2001)。

4. 环境影响研究

对羟基苯甲酸酯,包括 4-丁酰基苯甲酸甲酯的衍生物,由于其广泛使用而在水生环境中普遍存在。研究它们在水生环境中的出现、归趋和行为,可以深入了解环境影响并指导其使用法规 (Haman 等人,2015)。

5. 人类健康和安全研究

对羟基苯甲酸酯的代谢和对人类健康的影响的研究,例如它们在肝脏中的代谢和潜在的毒理影响,对于了解安全暴露水平和制定公共卫生政策至关重要 (Abbas 等人,2010)。

6. 生物和化学分析

对羟基苯甲酸酯的稳定性、反应性和与生物系统相互作用的研究,例如它们的水解和与细胞成分的相互作用,有助于更深入地了解它们的化学性质和生物效应 (Jewell 等人,2007)。

安全和危害

Methyl 4-butyrylbenzoate is classified as harmful if swallowed (H302) according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Personal protective equipment should be used when handling this compound .

属性

IUPAC Name |

methyl 4-butanoylbenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14O3/c1-3-4-11(13)9-5-7-10(8-6-9)12(14)15-2/h5-8H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTZOAXDUBMENLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC(=O)C1=CC=C(C=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001307598 | |

| Record name | Methyl 4-(1-oxobutyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

71616-83-6 | |

| Record name | Methyl 4-(1-oxobutyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=71616-83-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 4-(1-oxobutyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001307598 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-thioxo-2,3-dihydropyrido[3,4-d]pyrimidin-4(1H)-one](/img/structure/B1322906.png)

![(2S,3S)-3-(tert-butoxy)-1-[(9H-fluoren-9-ylmethoxy)carbonyl]pyrrolidine-2-carboxylic acid](/img/structure/B1322912.png)

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B1322915.png)